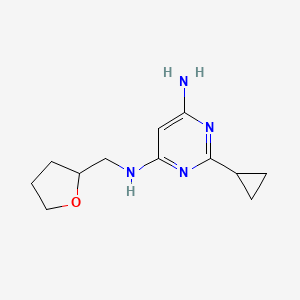

2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine

Description

Propriétés

IUPAC Name |

2-cyclopropyl-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h6,8-9H,1-5,7H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCUJRCWWAWVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine (CAS Number: 1505295-72-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique cyclopropyl group and a tetrahydrofuran moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Research indicates that compounds similar to 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine derivatives often act as inhibitors of various enzymes and receptors. The specific biological activity of this compound is under investigation, but it may interact with targets involved in cellular signaling and metabolic pathways.

Antiviral Activity

Preliminary studies have suggested that pyrimidine derivatives can inhibit viral replication. For instance, related compounds have shown efficacy against viruses by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway, which is essential for viral RNA synthesis .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This suggests that 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine could possess similar properties, warranting further investigation .

Case Studies and Research Findings

Future Directions

Further research is necessary to elucidate the specific biological activities of 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine. Studies should focus on:

- In vitro and In vivo Testing : Evaluating the compound's efficacy against various cancer cell lines and viral infections.

- Mechanistic Studies : Understanding the molecular interactions and pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure influence biological activity.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine exhibit significant anticancer properties. Specifically, studies have focused on inhibitors of the ACK1/TNK2 tyrosine kinase, which is implicated in various cancer pathways. The compound's structural features may enhance its efficacy as a targeted therapy in oncology, potentially leading to the development of novel anticancer drugs .

2. Antiviral Properties

Studies have suggested that pyrimidine derivatives can possess antiviral activities. The unique functional groups present in 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine may facilitate interactions with viral proteins or enzymes, inhibiting their function and thus providing a therapeutic avenue for viral infections .

Agricultural Applications

1. Biopesticides

The increasing need for eco-friendly pest management solutions has led to investigations into botanical pesticides. Compounds like 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine could serve as active ingredients in biopesticides due to their potential toxicity against agricultural pests while being less harmful to non-target organisms .

2. Plant Growth Regulators

Research is also exploring the use of pyrimidine derivatives as growth regulators in plants. These compounds can influence various physiological processes, promoting growth and enhancing resistance to environmental stressors .

Material Science Applications

1. Polymer Chemistry

The structural properties of 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine make it a candidate for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties can be advantageous in developing advanced materials for industrial applications .

2. Nanotechnology

In nanotechnology, this compound may be utilized in the synthesis of nanoparticles or nanocomposites, where its chemical properties can contribute to improved performance characteristics such as conductivity or catalytic activity .

Case Studies

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key Observations :

- The target compound distinguishes itself via cyclopropyl (a strained hydrocarbon ring) and tetrahydrofuran-derived groups, which are absent in the analogs. These groups may enhance rigidity and influence lipophilicity compared to the thiazole-sulfonyl () or nitro-phenylamino () substituents .

- features a simpler structure with methyl and aminophenyl groups, resulting in a lower molecular weight (243.31 vs. 578.75 in ) .

Physicochemical Properties

Key Observations :

- Only provides predicted physicochemical data, with a moderate pKa (6.29) suggesting weak basicity, likely due to the aminophenyl group .

- The absence of data for the target compound precludes direct comparisons of solubility or stability. However, the tetrahydrofuran-methyl group may improve aqueous solubility compared to purely aromatic analogs like .

Méthodes De Préparation

Introduction of the Tetrahydrofuran-2-ylmethyl Group

Attachment of the tetrahydrofuran-2-ylmethyl substituent at the N4 position of the pyrimidine ring is typically achieved through nucleophilic substitution or reductive amination involving:

- Alkylation of the pyrimidine amine with a protected or activated tetrahydrofuran-2-ylmethyl derivative.

- Use of mild bases or acid catalysts to facilitate substitution without decomposition.

- Purification by reversed-phase HPLC or silica gel chromatography to isolate the desired product.

Specific detailed protocols for this step are less commonly reported in open literature but generally follow standard amine alkylation procedures under controlled conditions to preserve the integrity of the tetrahydrofuran ring.

Preparation of Pyrimidine Core and Diamine Functionalization

The pyrimidine core with 4,6-diamine substitution can be prepared by:

- Starting from 2-chloro-4,6-dimethoxypyrimidine, which is converted to the diamine via nucleophilic aromatic substitution with ammonia or amines under elevated temperatures.

- Use of solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane facilitates solubility and reaction kinetics.

- Control of pH and temperature is critical to avoid side reactions.

A patent (CN1467206A) describes an efficient preparation method for 2-chloro-4,6-dimethoxypyrimidine, a key intermediate in pyrimidine diamine synthesis, which can be adapted for the target compound’s core construction.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| 1 | Boronic Ester Formation | 1-cyclopropyl-4-iodo-1H-pyrazole, i-PrMgCl, pinacol boronate | THF, 0 °C to RT | ~80-83% | Intermediate for cross-coupling |

| 2 | Suzuki-Miyaura Coupling | Boronic ester, 3,6-dichloropyridazine, Pd(dppf)Cl2, K3PO4 | 1,4-dioxane/water, 90 °C, inert | 60-70% | Forms cyclopropyl-substituted pyrimidine |

| 3 | N4-Alkylation | Pyrimidine diamine, tetrahydrofuran-2-ylmethyl halide or equivalent | Mild base, inert, RT to mild heat | Variable | Requires careful control to avoid ring opening |

| 4 | Amination of pyrimidine | 2-chloro-4,6-dimethoxypyrimidine, ammonia or amine | DMF or dioxane, elevated temp | High | Converts methoxy groups to amines |

Research Findings and Optimization Notes

- The use of microwave-assisted heating significantly reduces reaction times in palladium-catalyzed cross-couplings without compromising yield or purity.

- Boronic acid pinacol esters are preferred intermediates due to their stability and reactivity in Suzuki couplings.

- Inert atmosphere (nitrogen or argon) is essential throughout to prevent catalyst poisoning and side reactions.

- Purification by reversed-phase HPLC or silica gel chromatography ensures removal of palladium residues and byproducts, critical for pharmaceutical-grade compounds.

- The tetrahydrofuran ring is sensitive to strong acidic or basic conditions; thus, alkylation steps require mild conditions to maintain ring integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.